molecular formula C21H22N2OS B2365281 4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 833436-11-6

4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2365281
CAS No.: 833436-11-6
M. Wt: 350.48
InChI Key: RBOYDDDJEPMGNU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of ligand-gated ion channels. This benzamide derivative features a thiazole scaffold, a heterocycle renowned for its prevalence in bioactive molecules and its ability to impart favorable pharmacological properties. The compound's specific research value is derived from its structural analogy to a recently discovered class of selective negative allosteric modulators for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Preliminary research on closely related N-(thiazol-2-yl)-benzamide analogs has demonstrated their potential as valuable pharmacological tools. These compounds have been shown to act as state-dependent, non-competitive antagonists of ZAC, effectively inhibiting channel signaling evoked by its native agonists, zinc and protons . Functional characterization suggests that these analogs target the transmembrane and/or intracellular domains of the receptor, acting as negative allosteric modulators . Given its structural similarity, this compound is a candidate for further exploration of ZAC's physiological functions, which are currently not well-elucidated but may offer novel therapeutic targets. Researchers can utilize this compound to probe the role of ZAC in various biological systems and to study the fundamental pharmacology of allosteric modulation in pentameric ligand-gated ion channels. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-14-22-19(13-25-14)16-6-5-7-18(12-16)23-20(24)15-8-10-17(11-9-15)21(2,3)4/h5-13H,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOYDDDJEPMGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most direct route to 2-methylthiazole derivatives. Reacting thiourea with α-chloroacetone in ethanol under reflux yields 2-methylthiazole, which is subsequently functionalized at the 4-position via electrophilic substitution (Table 1).

Procedure :

  • Thiazole core formation :
    Thiourea (10 mmol) and α-chloroacetone (12 mmol) are refluxed in ethanol (50 mL) for 6 h. After cooling, the mixture is neutralized with NaHCO₃, extracted with EtOAc, and concentrated to yield 2-methylthiazole (78% yield).
  • Nitration and reduction :
    Nitration at 0°C using fuming HNO₃/H₂SO₄ introduces a nitro group at the 4-position, followed by catalytic hydrogenation (H₂, Pd/C) to produce 4-aminothiazole.

  • Suzuki-Miyaura coupling :
    The aminothiazole is coupled with 3-bromonitrobenzene using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/EtOH (2:1) at 80°C, yielding 3-(2-methyl-1,3-thiazol-4-yl)nitrobenzene (93% yield). Subsequent reduction with SnCl₂/HCl affords the target aniline derivative.

Table 1: Optimization of Thiazole-Aniline Coupling

Catalyst Solvent System Temperature (°C) Yield (%)
Pd(PPh₃)₄ Toluene/EtOH 80 93
Pd(dppf)Cl₂ DMF/H₂O 100 85
NiCl₂(dppe) Dioxane 120 68

Synthesis of 4-tert-Butylbenzoyl Chloride

Friedel-Crafts Alkylation

4-tert-Butylbenzoic acid is synthesized via Friedel-Crafts alkylation of toluene with tert-butyl chloride in the presence of AlCl₃ (Eq. 1):

$$
\text{Toluene} + (\text{CH}3)3\text{CCl} \xrightarrow{\text{AlCl}3, 0^\circ \text{C}} 4\text{-tert-butyltoluene} \xrightarrow{\text{KMnO}4, \Delta} 4\text{-tert-butylbenzoic acid}
$$

Critical parameters :

  • Reaction temperature must be maintained below 5°C to prevent polyalkylation.
  • Oxidation with KMnO₄ requires neutral pH to avoid decarboxylation.

Acid Chloride Formation

4-tert-Butylbenzoic acid (10 mmol) is treated with thionyl chloride (20 mmol) in dry DCM under N₂ at 40°C for 3 h. Excess SOC₁₂ is removed by distillation to yield the acyl chloride (95% purity by GC-MS).

Amide Bond Formation: Final Assembly

Schotten-Baumann Reaction

Combining 4-tert-butylbenzoyl chloride (1.1 eq) with 3-(2-methylthiazol-4-yl)aniline (1 eq) in a biphasic system (NaOH/H₂O and DCM) at 0°C provides the crude amide. After extraction and solvent evaporation, purification via silica gel chromatography (Hexanes:EtOAc = 4:1) yields the title compound (82% yield, >99% HPLC purity).

Mechanistic insight :
The reaction proceeds via nucleophilic acyl substitution, where the aniline’s lone pair attacks the electrophilic carbonyl carbon, displacing chloride. Steric hindrance from the tert-butyl group slows the reaction, necessitating extended stirring (12–24 h).

Table 2: Solvent Screening for Amidation

Solvent Base Time (h) Yield (%)
DCM/H₂O NaOH 24 82
THF Et₃N 18 75
Toluene NaHCO₃ 36 68

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, Thiazole-H), 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.48 (m, 2H, Aniline-H), 2.73 (s, 3H, CH₃), 1.39 (s, 9H, C(CH₃)₃).
  • HRMS (ESI+) : m/z calcd for C₂₁H₂₁N₂O₂S [M+H]⁺: 365.1321; found: 365.1319.

Purity Optimization

Recrystallization from ethanol/water (7:3) improves purity to 99.9% (by HPLC, C18 column, MeCN/H₂O gradient).

Challenges and Mitigation Strategies

  • Thiazole ring instability :
    The electron-deficient thiazole may decompose under strong acidic conditions. Using buffered media (pH 6–7) during amidation prevents protonation-induced ring opening.

  • Steric hindrance effects : Bulky tert-butyl groups retard amide coupling kinetics. Microwave-assisted synthesis (80°C, 30 min) enhances reaction rates without compromising yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfamoyl-Linked Thiazole Derivatives

  • 4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide (CAS 300814-99-7): This compound replaces the meta-thiazolylphenyl group with a sulfamoyl bridge connecting the benzamide to a thiazole ring. However, this may reduce membrane permeability .
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide (CAS 735299-22-6):
    The addition of a 4-methylphenyl group on the sulfamoyl bridge further increases steric bulk and hydrophobicity, which could improve target binding affinity but decrease solubility .

Thiazole vs. Thiadiazole Derivatives

  • 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide: Replacing the thiazole with a thiadiazole ring alters electronic properties (e.g., increased electron deficiency) and hydrogen-bonding capacity.

Fluorinated and Alkoxy-Substituted Analogues

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide (CAS 352560-76-0): The fluorine atom at the benzamide’s meta position increases electronegativity and metabolic stability due to resistance to oxidative degradation. This modification may improve pharmacokinetic profiles compared to non-fluorinated analogues .
  • 3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide :
    The ethoxy group enhances lipophilicity, favoring blood-brain barrier penetration, while the ethyl spacer between the thiazole and benzamide may reduce steric hindrance during receptor binding .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound C₂₁H₂₃N₂OS 363.49 tert-butyl, 2-methylthiazole 4.2 <0.1
4-tert-butyl-N-{4-(thiazol-2-yl)sulfamoylphenyl}benzamide C₁₈H₁₈N₃O₃S₂ 396.49 sulfamoyl bridge 3.1 1.5
N-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide C₁₄H₁₅FN₂OS 278.35 fluorine, tert-butyl 3.8 0.3
4-tert-butyl-N-[5-(4-fluorobenzyl)thiadiazol-2-yl]benzamide C₂₀H₂₀FN₃OS 369.45 thiadiazole, 4-fluorobenzyl 4.5 <0.1

*Predicted using evidence-derived substituent contributions (e.g., tert-butyl ≈ +0.5 LogP; sulfamoyl ≈ -1.0 LogP) .

Biological Activity

4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its structure features a tert-butyl group , a thiazole ring , and a phenyl group , which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions, typically involving:

  • Formation of the Thiazole Ring : This is achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.
  • Coupling with Phenyl Group : The thiazole derivative is coupled with a phenyl group using a Suzuki-Miyaura coupling reaction.
  • Introduction of the tert-Butyl Group : This is accomplished via Friedel-Crafts alkylation, where tert-butyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may bind to enzyme active sites, inhibiting their activity. This interaction can modulate various biochemical pathways.
  • Receptor Modulation : The benzamide moiety interacts with cellular receptors, influencing signal transduction pathways associated with various physiological processes .

Antimicrobial Properties

Research indicates that compounds with thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism may involve interference with bacterial growth through enzyme inhibition .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MDA-MB-231. The compound can induce apoptosis, as evidenced by increased annexin V-FITC positivity in treated cells, indicating late apoptotic phases .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of thiazole derivatives on carbonic anhydrase IX (CA IX), revealing IC50 values ranging from 10.93 to 25.06 nM for select compounds. These findings suggest that structural modifications in thiazole-containing compounds can enhance their selectivity and potency against specific enzymes involved in cancer progression .

Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial properties of thiazole derivatives against various pathogens. The results indicated that modifications in the molecular structure significantly impacted antibacterial efficacy, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

CompoundActivity TypeIC50 (nM or µM)Notes
This compoundAnticancerVaries by cell lineInduces apoptosis
Thiazole Derivative AEnzyme Inhibition (CA IX)10.93 - 25.06 nMHigh selectivity for CA IX
Thiazole Derivative BAntibacterialVariesEffective against multiple strains

Q & A

Q. What are the common synthetic routes for 4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like tert-butyl-substituted benzoyl chloride and 3-(2-methylthiazol-4-yl)aniline. Key steps include:

Amide Coupling : Reacting the benzoyl chloride derivative with the aniline intermediate in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere .

Cyclization : Formation of the thiazole ring using reagents like phosphorus oxychloride (POCl₃) or Lawesson’s reagent .
Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters (temperature, pH, solvent polarity) to maximize yield (typically 60–85%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and purity .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
  • Infrared (IR) Spectroscopy : Confirmation of amide (C=O stretch ~1650 cm⁻¹) and thiazole (C-S-C stretch ~690 cm⁻¹) functional groups .

Q. What are the primary biological targets studied for this compound?

  • Methodological Answer : The compound is investigated for:
  • Enzyme Inhibition : Tyrosinase and kinase inhibition assays (IC₅₀ values reported in µM ranges) due to the thiazole moiety’s metal-chelating properties .
  • Anticancer Activity : In vitro cytotoxicity studies (e.g., MTT assays) against cancer cell lines (e.g., MCF-7, HepG2), with mechanisms involving apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during large-scale synthesis?

  • Methodological Answer : Strategies include:
  • Continuous Flow Reactors : To enhance mixing and heat transfer, reducing side reactions .
  • Recrystallization : Using solvent pairs (e.g., ethanol/water) to improve crystalline purity .
  • Chromatographic Purification : Flash chromatography with silica gel (ethyl acetate/hexane gradients) for intermediates .
    Yields >80% are achievable with strict control of stoichiometry and exclusion of moisture .

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation times). To address this:

Standardized Protocols : Use established guidelines (e.g., NCI-60 panel for anticancer screening) .

Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .

Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-methoxyphenethylamine derivatives) to contextualize activity .

Q. What computational methods are used to study the compound’s interactions with biological targets?

  • Methodological Answer : Computational approaches include:
  • Molecular Docking (AutoDock/Vina) : To predict binding modes with enzymes like tyrosinase, focusing on hydrogen bonding with the amide group and π-π stacking with the thiazole ring .
  • Molecular Dynamics (MD) Simulations : Assessing binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR Modeling : Correlating substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity .

Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?

  • Methodological Answer : Rational design strategies include:
  • Bioisosteric Replacement : Swapping the tert-butyl group with trifluoromethyl to enhance metabolic stability .
  • Prodrug Modifications : Introducing ester linkages (e.g., acetylated amines) for improved oral bioavailability .
  • LogP Optimization : Adjusting substituents to achieve LogP values between 2–4 for balanced solubility and membrane permeability .

Notes

  • Contradictions : Variability in biological data addressed via standardized assays and comparative analysis.
  • Methodological Rigor : Emphasis on reproducibility through controlled reaction conditions and analytical validation.

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